molecular formula C12H8ClFN2O B3335024 2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide CAS No. 1019466-42-2

2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide

Cat. No. B3335024
CAS RN: 1019466-42-2
M. Wt: 250.65 g/mol
InChI Key: NCAUHORBVOKNFZ-UHFFFAOYSA-N
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Description

“2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . This affords the corresponding chalcone which is used as a suitable precursor to prepare a new series of pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide” involves a benzene ring linked to a pyridine ring through a CC or CN bond . The primary intermolecular hydrogen bond is the amide–amide interaction .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the treatment of the latter chalcone with 2-cyanothioacetamide to afford the corresponding pyridinethione . This is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .

Mechanism of Action

While the specific mechanism of action for “2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide” is not mentioned in the retrieved papers, similar compounds have been shown to exhibit antimicrobial activity . The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the SAR study .

Safety and Hazards

The safety data sheet (SDS) for “2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide” includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The future directions for “2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . This could include the development of new useful derivatives and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-chloro-N-(2-fluorophenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-11-7-8(5-6-15-11)12(17)16-10-4-2-1-3-9(10)14/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAUHORBVOKNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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